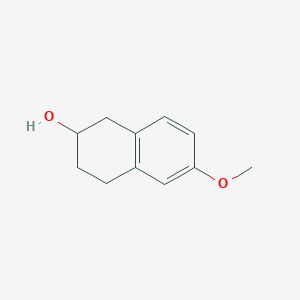

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYTZERMKCBGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516276 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447-87-6 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a tetralin derivative of interest in medicinal chemistry and drug discovery. This document outlines its synthesis, spectral characteristics, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Chemical and Physical Properties

This compound is a substituted tetralin compound. While specific experimentally determined physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature, its fundamental chemical properties have been established. The majority of available data pertains to its ketone precursor, 6-methoxy-2-tetralone, or its structural isomers.

Table 1: General Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Methoxy-2-hydroxytetralin | N/A |

| CAS Number | 1447-87-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| InChI Key | HQYTZERMKCBGHG-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of its corresponding ketone, 6-methoxy-2-tetralone, followed by its reduction.

Synthesis of 6-Methoxy-2-tetralone

Several methods for the synthesis of 6-methoxy-2-tetralone have been reported. A common approach involves the intramolecular Friedel-Crafts cyclization of a substituted phenylbutyric acid derivative.

Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone

A detailed protocol for a similar synthesis is described in "Organic Syntheses". The general steps are as follows:

-

Starting Material: 4-(m-methoxyphenyl)butyric acid.

-

Cyclization: The carboxylic acid is converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the tetralone ring.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by distillation or chromatography.

Reduction of 6-Methoxy-2-tetralone to this compound

The reduction of the ketone to the secondary alcohol is a standard transformation in organic synthesis, commonly achieved using sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 6-Methoxy-2-tetralone

-

Dissolution: 6-Methoxy-2-tetralone is dissolved in a suitable protic solvent, typically methanol or ethanol.

-

Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature, often at 0°C to manage the exothermic reaction.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching and Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway from 4-(m-methoxyphenyl)butyric acid to the target compound.

Spectral Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | d | 1H | Aromatic H |

| ~6.7 | dd | 1H | Aromatic H |

| ~6.6 | d | 1H | Aromatic H |

| ~4.0 | m | 1H | CH-OH |

| 3.78 | s | 3H | OCH₃ |

| ~2.9-2.5 | m | 4H | Ar-CH₂ and CH₂ |

| ~2.1, ~1.8 | m | 2H | CH₂ |

Note: This is a predicted spectrum and actual values may vary.

Table 3: Spectral Data for 6-Methoxy-2-tetralone (Precursor)

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR (CDCl₃) | δ 7.06 (d, 1H), 6.81 (m, 2H), 3.86 (s, 3H), 3.55 (s, 2H), 3.01 (t, 2H), 2.52 (t, 2H) | [4] |

| ¹³C NMR (CDCl₃) | δ 207.9, 158.5, 137.9, 129.1, 125.2, 113.6, 112.3, 55.3, 44.2, 38.1, 28.6 | [4] |

| IR (Melt) | Carbonyl (C=O) stretch around 1710 cm⁻¹ | [5][6] |

| Mass Spectrum (EI) | M⁺ at m/z 176 | [6] |

Biological Activity and Phenotypic Screening

Recent research has explored the biological activities of a library of tetrahydronaphthalen-2-ol derivatives through phenotypic screening. While specific data for the 6-methoxy derivative is embedded within this broader study, the findings suggest that this class of compounds can modulate various cellular phenotypes.

A study titled "Identification of Biologically Diverse Tetrahydronaphthalen-2-ols through the Synthesis and Phenotypic Profiling of Chemically Diverse, Estradiol-Inspired Compounds" investigated a library of such compounds.[7] The screening assays included evaluations for:

-

Inhibition of autophagy

-

Inhibition of osteoblast differentiation

-

Potassium channel modulation

-

Tubulin modulation

The results from this high-content screening approach indicate that the tetrahydronaphthalen-2-ol scaffold is a "privileged" structure capable of interacting with multiple biological targets. The specific activity of the 6-methoxy derivative would be detailed within the full study and its supplementary data. The general workflow for such a phenotypic screening process is outlined below.

Phenotypic Screening Workflow

Caption: General workflow for phenotypic screening of a chemical library.

Conclusion

This compound is a readily accessible derivative of the tetralin scaffold. While specific, publicly available data on its physical and spectral properties are limited, its synthesis from the corresponding ketone is straightforward. The emerging biological data from phenotypic screening suggests that this compound and its analogues are of significant interest for further investigation in drug discovery, potentially acting on a variety of cellular pathways and targets. Further research is warranted to fully characterize this compound and elucidate its specific mechanisms of action.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. prepchem.com [prepchem.com]

- 6. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characteristics of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally related compounds to offer a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical properties are provided to assist researchers in generating data.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Calculated logP | 1.9 | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Table 2: Physicochemical Properties of Related Compounds for Comparison

| Compound | Property | Value | Source |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | Molecular Weight | 176.21 g/mol | [3] |

| Melting Point | 33-35 °C | [3] | |

| Calculated logP | 1.6 | [3] | |

| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | Molecular Weight | 162.23 g/mol | [4] |

| Melting Point | 134-137 °C | [4] | |

| Boiling Point | 90-95 °C at 1 mmHg | [4] | |

| Density | 1.033 g/mL at 25 °C | [4] | |

| 6-Methoxy-α-tetralone | Molecular Weight | 176.21 g/mol | [5] |

| Melting Point | 80 °C | [5] | |

| Boiling Point | 135-139 °C at 1 mmHg | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are general protocols applicable to organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Capillary Method:

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6][7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Micro Boiling Point Method (Thiele Tube or Digital Apparatus):

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9][10][11]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a compound.

Qualitative Solubility Testing:

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 0.5 mL) of the solvent. The mixture is agitated vigorously.[12][13][14][15]

-

Solvents: A hierarchical series of solvents is typically used:

-

Water: Indicates the presence of polar functional groups capable of hydrogen bonding.

-

5% NaOH (aq): Indicates an acidic compound (e.g., phenol).

-

5% NaHCO₃ (aq): Indicates a strongly acidic compound (e.g., carboxylic acid).

-

5% HCl (aq): Indicates a basic compound (e.g., amine).

-

Concentrated H₂SO₄: Indicates the presence of functional groups that can be protonated (e.g., alcohols, ethers, ketones).[14][16]

-

pKa Determination

The pKa is a measure of the acidity of a compound.

Potentiometric Titration:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent like methanol or DMSO).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A constant concentration of the compound is added to each buffer.

-

Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The changes in absorbance at a specific wavelength, corresponding to the protonated or deprotonated species, are plotted against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[17]

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound.

Shake-Flask Method:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken vigorously to allow for partitioning between the two phases.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[18][19]

Visualizations

The following diagram illustrates a general workflow for the determination of the physicochemical properties of an organic compound.

Caption: Workflow for Physicochemical Profiling.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 6-Methoxy-alpha-tetralone [drugfuture.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. agilent.com [agilent.com]

- 19. pubs.acs.org [pubs.acs.org]

The Evolving Landscape of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a core scaffold with significant potential in medicinal chemistry. This document delves into the synthesis, pharmacological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their interactions with key G-protein coupled receptors (GPCRs). Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate a deeper understanding and guide future research and development efforts in this promising area.

Introduction to the this compound Scaffold

The tetralin moiety, a bicyclic aromatic hydrocarbon, serves as a privileged structure in drug discovery, offering a rigid framework that can be strategically modified to interact with various biological targets. The this compound core, and its close chemical relatives, have been investigated for a range of pharmacological activities, including cardiovascular and central nervous system effects. The methoxy group at the 6-position and the hydroxyl or amino group at the 2-position are key pharmacophoric features that drive the biological activity of these analogs.

Structural Analogs and Pharmacological Activity

Research into structural analogs of this compound has primarily focused on modifications at the 2-position, particularly the introduction of substituted amino groups, and variations of substituents on the aromatic ring. These modifications have yielded compounds with significant activity at serotonin, dopamine, and melatonin receptors.

2-(N-Substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol Derivatives

2-Aminotetralin Analogs Targeting Serotonin Receptors

More recent and extensive research has focused on 2-aminotetralin derivatives as ligands for serotonin receptors, which are implicated in a wide range of neuropsychiatric disorders. A comprehensive study by McGlynn et al. (2024) provides a wealth of quantitative data on a series of 5-substituted-2-aminotetralin analogs. This research offers valuable insights into the structure-activity relationships governing affinity and functional activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors.

Table 1: Radioligand Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralin Analogs at Human Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptors

| Compound | 5-Substituent | 2-Amino Substituent | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |

| (S)-FPT | 2'-Fluorophenyl | N,N-Dimethyl | 2.5 ± 0.3 | 4.8 ± 0.5 | 1.9 ± 0.2 |

| (S)-CPT | 2'-Chlorophenyl | N,N-Dimethyl | 10 ± 1 | 3.2 ± 0.4 | 2.8 ± 0.3 |

| (S)-5-PAT | Phenyl | N,N-Dimethyl | 8.1 ± 0.9 | 7.9 ± 0.8 | 3.5 ± 0.4 |

| (S)-DFPT | 2'-Fluorophenyl | N,N-Dipropyl | 0.5 ± 0.1 | 5.2 ± 0.6 | 2.1 ± 0.2 |

| (S)-DCPT | 2'-Chlorophenyl | N,N-Dipropyl | 2.1 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 |

| (S)-DPAT | H | N,N-Dipropyl | 0.3 ± 0.04 | 25 ± 3 | 15 ± 2 |

Data extracted from McGlynn et al., ACS Chemical Neuroscience, 2024.

Table 2: Functional Activity (EC50, nM and Emax, %) of 5-Substituted-2-Aminotetralin Analogs at Human Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptors

| Compound | 5-HT1A EC50 (nM) | 5-HT1A Emax (%) | 5-HT1B EC50 (nM) | 5-HT1B Emax (%) | 5-HT1D EC50 (nM) | 5-HT1D Emax (%) |

| (S)-FPT | 2.8 ± 0.4 | 85 ± 5 | 0.1 ± 0.02 | 95 ± 6 | 0.04 ± 0.01 | 98 ± 7 |

| (S)-CPT | 15 ± 2 | 80 ± 6 | 0.2 ± 0.03 | 90 ± 5 | 0.1 ± 0.02 | 92 ± 6 |

| (S)-5-PAT | 12 ± 1 | 92 ± 7 | 0.4 ± 0.05 | 88 ± 5 | 0.09 ± 0.01 | 95 ± 6 |

| (S)-DFPT | 0.4 ± 0.05 | 95 ± 6 | 2.5 ± 0.3 | 80 ± 5 | 0.8 ± 0.1 | 85 ± 6 |

| (S)-DCPT | 1.5 ± 0.2 | 90 ± 5 | 0.3 ± 0.04 | 92 ± 6 | 0.2 ± 0.03 | 94 ± 7 |

| (S)-DPAT | 0.1 ± 0.02 | 100 ± 5 | 50 ± 6 | 60 ± 8 | 30 ± 4 | 70 ± 9 |

Data extracted from McGlynn et al., ACS Chemical Neuroscience, 2024.

Agomelatine Analogs with a Tetralin Scaffold

The naphthalene-based antidepressant agomelatine, a melatonin receptor (MT1/MT2) agonist and serotonin 5-HT2C receptor antagonist, has inspired the development of analogs incorporating a tetralin scaffold. These modifications aim to improve pharmacokinetic properties and explore the structure-activity relationships at these receptors. While specific quantitative data for a broad series of these tetralin-based agomelatine analogs is dispersed in the literature, the research indicates that the tetralin scaffold is a viable replacement for the naphthalene core, maintaining affinity for both melatonin and serotonin receptors.

Key Signaling Pathways

The pharmacological effects of this compound analogs are mediated through their interaction with specific GPCRs. Understanding the downstream signaling cascades of these receptors is crucial for elucidating their mechanism of action and predicting their physiological effects.

Caption: Melatonin Receptor (MT1/MT2) Signaling Pathway

Caption: Serotonin 5-HT2C Receptor Signaling Pathway

The Biological Versatility of the 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol Scaffold: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of the biological activities associated with the 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol core structure. While specific quantitative data for this exact molecule remains limited in publicly available research, studies on closely related derivatives have unveiled a spectrum of promising pharmacological effects. This document summarizes the key findings on the biological activities of the broader tetrahydronaphthalen-2-ol class of compounds, with a focus on their potential as modulators of critical cellular processes. Detailed experimental methodologies are provided for the key assays cited, and relevant signaling pathways and workflows are visualized to facilitate a deeper understanding of their potential mechanisms of action.

Introduction

The tetrahydronaphthalene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 2-position and a methoxy group at the 6-position of this scaffold, yielding this compound, presents a molecule with significant potential for therapeutic applications. Although this specific compound is not extensively profiled in existing literature, a seminal study by Whitmarsh-Everiss et al. (2023) on a library of fused tetrahydronaphthalen-2-ol derivatives has illuminated the diverse biological landscape of this chemical class.[1] This research has demonstrated that compounds bearing this core can modulate a range of cellular phenotypes, including autophagy, osteoblast differentiation, potassium channel activity, and tubulin polymerization.[1] This guide will therefore focus on the biological activities identified for this class of compounds, providing a foundational understanding for researchers interested in the therapeutic potential of this compound and its analogues.

Key Biological Activities

Phenotypic screening of a library of compounds containing the tetrahydronaphthalen-2-ol core has identified four principal areas of biological activity.[1]

Inhibition of Autophagy

Certain derivatives of the tetrahydronaphthalen-2-ol scaffold have been shown to inhibit autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] This activity suggests potential applications in diseases where autophagy is dysregulated, such as in certain cancers.

Inhibition of Osteoblast Differentiation

Compounds from the tetrahydronaphthalen-2-ol library have demonstrated the ability to inhibit the differentiation of osteoblasts, the cells responsible for bone formation.[1] This finding opens avenues for research into conditions characterized by excessive bone formation or for the development of tools to study bone biology.

Potassium Channel Modulation

The modulation of potassium channels is a significant finding, as these channels are crucial for regulating cellular excitability and are implicated in a wide array of physiological processes.[1] Specific indole-fused derivatives of tetrahydronaphthalen-2-ol have shown the ability to modulate these channels, indicating potential for development as therapies for neurological, cardiovascular, or metabolic disorders.

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a well-established mechanism for anti-cancer drugs. The discovery that spirocyclic dihydroquinazolinone derivatives of tetrahydronaphthalen-2-ol can inhibit this process highlights a potential new chemotype for the development of novel mitotic inhibitors.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available in the cited literature, the following table summarizes the data for representative compounds from the tetrahydronaphthalen-2-ol derivative library. This data is presented to illustrate the potential potency and efficacy of this class of molecules.

| Compound Class | Biological Activity | Representative Compound(s) | Assay | Result | Reference |

| Pyrrole-fused | Inhibition of Autophagy | 4a | MCF7 cell line with eGFP-LC3 | IC50 ≈ 5 µM | [1] |

| Spirocyclic Dihydroquinazolinone | Inhibition of Autophagy | 10d | MCF7 cell line with eGFP-LC3 | IC50 ≈ 8 µM | [1] |

| Indole-fused | Inhibition of Osteoblast Differentiation | 3a | C3H10T1/2 Osteoblast Differentiation Assay | Hit in 10 µM screen | [1] |

| Quinoxaline-fused | Inhibition of Osteoblast Differentiation | 7b | C3H10T1/2 Osteoblast Differentiation Assay | Hit in 10 µM screen | [1] |

| Imidazothiadiazole-fused | Inhibition of Osteoblast Differentiation | 9a, 9c | C3H10T1/2 Osteoblast Differentiation Assay | Hit in 10 µM screen | [1] |

| Spirocyclic Dihydroquinazolinone | Tubulin Polymerization Inhibition | 10b, 10d | In vitro Tubulin Polymerization Assay | Less active than Nocodazole | [1] |

| Indole-fused | Potassium Channel Binding | 3i | [¹²⁵I] α-dendrotoxin binding assay | Dose-dependent inhibition | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are the protocols for the key experiments cited in the identification of the biological activities of the tetrahydronaphthalen-2-ol scaffold.[1]

Osteoblast Differentiation Assay

-

Cell Line: Mouse embryonic mesoderm fibroblast C3H10T1/2 cells.

-

Seeding: 800 cells per well are seeded in a 384-well plate and allowed to grow overnight.

-

Compound Addition: Test compounds are added to a final concentration of 10 µM using an acoustic nanoliter dispenser (ECHO 520).

-

Induction of Differentiation: After 1 hour of compound incubation, Purmorphamine is added to a final concentration of 1.5 µM to induce osteoblast differentiation via the smoothened (SMO) agonist pathway. Control cells do not receive Purmorphamine.

-

Incubation: The plate is incubated for a period that allows for the expression of alkaline phosphatase (ALK).

-

Detection: The activity of ALK is monitored by following the hydrolysis of a substrate that yields a highly luminescent product. Inhibition of the pathway results in a reduction of luminescence.

-

Data Analysis: Luminescence is read after a 1-hour incubation with the substrate. Hits are defined as compounds that show at least a 50% reduction in the luminescent signal.

-

Counter-screen for Toxicity: A parallel cell viability assay is performed by seeding 200 cells per well and treating with the test compounds. Cell viability is determined using the Cell Titer Glo reagent (Promega), which measures cellular ATP content. A minimum of 80% cell viability is required for a compound to be considered a valid hit.

In Vitro Tubulin Polymerization Assay

-

Principle: This fluorescence-based assay monitors the polymerization of purified tubulin into microtubules.

-

Reaction Mixture: The reaction is performed in a final volume of 10 µL of PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) containing 2 mg/mL bovine brain tubulin, 10 µM fluorescent reporter, and 1 mM GTP.

-

Compound Addition: Test compounds are added to the reaction mixture at the desired concentration. Nocodazole is used as a positive control for inhibition.

-

Measurement: The reaction is carried out in a 96-well plate at 37 °C. Tubulin polymerization is monitored by measuring the fluorescence emission at λ = 420 nm (excitation λ = 360 nm) at 1-minute intervals for 1 hour using a microplate reader.

Autophagy Inhibition Assay

-

Cell Line: MCF7 cell line stably expressing eGFP-LC3.

-

Principle: Autophagy induction leads to the formation of puncta of eGFP-LC3, which can be quantified by imaging.

-

Compound Treatment: Cells are treated with test compounds at various concentrations.

-

Imaging: Representative images of the cells are captured using fluorescence microscopy.

-

Quantification: The number and intensity of eGFP-LC3 puncta are quantified to determine the level of autophagy. A dose-dependent decrease in puncta formation indicates inhibition of autophagy.

Visualizations

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Caption: Workflow for the osteoblast differentiation assay.

Caption: Simplified autophagy signaling pathway and point of inhibition.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. While comprehensive biological data for the specific, unsubstituted molecule is not yet available, research on its derivatives has demonstrated a rich and diverse range of biological activities, including the inhibition of autophagy and osteoblast differentiation, and the modulation of potassium channels and tubulin polymerization. The detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this intriguing class of compounds. Future studies are warranted to elucidate the specific activities and mechanisms of action of this compound, which may unlock its full therapeutic potential.

References

Unraveling the Biological Activities of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Review of Available Data

Despite interest in the therapeutic potential of tetralin derivatives, detailed information regarding the specific mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol remains largely uncharacterized in publicly available scientific literature. Comprehensive searches for its pharmacological profile, including target binding affinities, signaling pathway modulation, and quantitative experimental data, did not yield specific results for this particular compound. However, broader studies on related tetrahydronaphthalen-2-ol scaffolds provide some context for its potential biological activities.

A key source of insight comes from a study on the synthesis and phenotypic profiling of a chemical library of biologically diverse tetrahydronaphthalen-2-ols. While this research does not focus exclusively on this compound, it explores the biological impact of the core tetrahydronaphthalen-2-ol scaffold, of which the subject of this guide is a derivative. This research revealed that compounds with this core structure can elicit a range of biological responses.

Potential Biological Activities of the Tetrahydronaphthalen-2-ol Scaffold

A phenotypic screening of a library of tetrahydronaphthalen-2-ol derivatives identified several potential areas of biological activity. It is important to note that these findings apply to the broader class of compounds and not specifically to this compound. The observed activities included:

-

Inhibition of Autophagy: Some derivatives were found to interfere with the cellular process of autophagy, a key pathway for cellular homeostasis and degradation of damaged components.

-

Inhibition of Osteoblast Differentiation: Certain compounds demonstrated the ability to inhibit the differentiation of osteoblasts, the cells responsible for bone formation.

-

Modulation of Potassium Channels: Activity related to the modulation of potassium channels was observed, suggesting a potential role in regulating cellular excitability and signaling.

-

Tubulin Modulation: Some derivatives were identified as modulators of tubulin, a critical component of the cytoskeleton involved in cell division, structure, and intracellular transport.

These findings suggest that the tetrahydronaphthalen-2-ol scaffold can be a valuable starting point for the development of compounds with diverse therapeutic applications. However, the specific effects of the 6-methoxy substitution at the 6th position and the hydroxyl group at the 2nd position of the tetralin ring on the biological activity and mechanism of action of this compound have not been elucidated.

Future Directions

The absence of detailed mechanistic studies on this compound highlights a significant knowledge gap. To understand its therapeutic potential, future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the specific molecular targets of the compound.

-

In Vitro Assays: Conducting a battery of in vitro assays to quantify its binding affinity, inhibitory or activating constants (e.g., IC50, Ki, EC50), and selectivity for identified targets.

-

Cell-Based Assays: Investigating its effects on relevant signaling pathways in various cell lines to understand its cellular mechanism of action.

-

Structural Biology: Determining the co-crystal structure of the compound with its target(s) to elucidate the molecular basis of their interaction.

Without such dedicated studies, a comprehensive technical guide on the mechanism of action of this compound cannot be constructed. The information presented here, based on a broader class of related compounds, serves as a preliminary indication of potential bioactivities that warrant further investigation. Researchers, scientists, and drug development professionals interested in this molecule should consider these potential activities as a starting point for their own experimental explorations.

Unveiling the Therapeutic Potential of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Scoping Review

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a derivative of the tetralin scaffold, represents a chemical entity with potential, yet largely unexplored, therapeutic applications. The tetralin core is a privileged structure in medicinal chemistry, forming the backbone of various pharmacologically active agents with applications in oncology, neurology, and inflammatory diseases. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and its closely related analogs, highlighting its potential as a starting point for novel drug discovery programs. Due to the nascent stage of research on this specific molecule, this paper will draw upon data from related tetralin derivatives to infer potential therapeutic avenues.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | Echemi[1] |

| Molecular Weight | 178.23 g/mol | Echemi[1] |

| CAS Number | 1447-87-6 | CymitQuimica[2] |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| LogP (calculated) | Not specified | - |

The Tetralin Scaffold: A Foundation for Diverse Biological Activity

The 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold is a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, enabling specific interactions with biological targets. The methoxy and hydroxyl substitutions on the core of this compound are key features that can influence its pharmacokinetic and pharmacodynamic properties.

Derivatives of the broader tetralin and tetralone classes have been investigated for a range of therapeutic applications, suggesting potential areas of interest for the title compound. The corresponding amine, 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine, is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, as well as compounds with potential anti-inflammatory and analgesic properties.[3] This suggests that the core scaffold has the potential to interact with targets within the central nervous system and inflammatory pathways.

Potential Therapeutic Targets and Mechanisms of Action (Inferred)

Direct experimental evidence for the therapeutic targets of this compound is currently lacking in the scientific literature. However, by examining the biological activities of structurally similar compounds, we can hypothesize potential avenues for investigation.

Neurological Disorders

The structural similarity of the tetralin core to endogenous neurotransmitters and other centrally active molecules makes it a promising scaffold for targeting neurological pathways. Further research could explore the interaction of this compound with:

-

Dopamine Receptors: The tetralin moiety is a component of some dopamine receptor agonists and antagonists.

-

Serotonin Receptors: Modifications of the tetralin structure have yielded potent ligands for various serotonin receptor subtypes.

-

Enzyme Inhibition: Inhibition of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE) could be a potential mechanism of action.

A logical workflow for investigating these potential neurological targets is outlined below.

Anti-inflammatory and Analgesic Potential

As mentioned, the amine analog of this compound has been explored for anti-inflammatory and analgesic properties.[3] This suggests that the core scaffold could interact with key targets in inflammation and pain signaling pathways. Potential targets for investigation include:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a common mechanism for anti-inflammatory drugs.

-

Lipoxygenase (LOX) Enzymes: Targeting 5-LOX or other lipoxygenases could be another avenue for anti-inflammatory activity.

-

Opioid Receptors: While less likely without further modification, the rigid structure could potentially be adapted to interact with opioid receptors.

Experimental Protocols for Target Identification and Validation

Given the lack of specific data, this section provides generalized, yet detailed, experimental protocols that would be essential for the initial characterization of the biological activity of this compound.

High-Throughput Screening (HTS) for Receptor Binding

Objective: To identify potential receptor targets of this compound from a panel of common CNS receptors.

Methodology:

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared to generate a concentration range for testing.

-

Receptor-Membrane Preparation: Cell membranes expressing the target receptors (e.g., dopamine D1-D5, serotonin 5-HT₁ₐ, 5-HT₂ₐ, etc.) are prepared from recombinant cell lines.

-

Radioligand Binding Assay:

-

In a multi-well plate, the receptor membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound.

-

The mixture is incubated to allow for competitive binding.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound for each receptor, indicating its binding affinity.

In Vitro Cytotoxicity Assay

Objective: To assess the general cytotoxicity of this compound in relevant cell lines.

Methodology:

-

Cell Culture: Human cell lines (e.g., neuronal cell lines like SH-SY5Y, and a non-neuronal line like HEK293) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

-

Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to determine the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀).

The logical flow for these initial in vitro evaluations can be visualized as follows:

Future Directions and Conclusion

The therapeutic potential of this compound remains an open area of investigation. The information available on its structurally related analogs suggests that this compound could serve as a valuable starting point for the development of novel therapeutics, particularly in the areas of neurology and inflammation.

To unlock this potential, a systematic and rigorous biological evaluation is required. The experimental workflows and protocols outlined in this guide provide a roadmap for the initial stages of such an investigation. High-throughput screening against a broad panel of biological targets, followed by hit validation and mechanism of action studies, will be crucial in identifying the specific therapeutic targets of this compound. Subsequent medicinal chemistry efforts can then be employed to optimize its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective medicines. The journey from a simple chemical entity to a life-saving drug is long and arduous, but for compounds like this compound, the potential rewards for human health make the exploration worthwhile.

References

Spectroscopic and Synthetic Profile of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This compound serves as a valuable building block in the synthesis of various biologically active molecules. This document is intended to be a thorough resource for researchers and professionals engaged in organic synthesis and drug development.

Spectroscopic Data

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.1 | d | 1H | Ar-H |

| ~6.6-6.7 | dd | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~4.0-4.2 | m | 1H | CH-OH |

| 3.79 | s | 3H | OCH₃ |

| ~2.7-2.9 | m | 2H | Ar-CH₂ |

| ~2.5-2.6 | m | 1H | CH₂ |

| ~1.8-2.0 | m | 2H | CH₂ |

| ~1.6 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~158.0 | C | C-6 |

| ~138.0 | C | C-4a |

| ~129.5 | CH | Ar-CH |

| ~127.0 | C | C-8a |

| ~113.5 | CH | Ar-CH |

| ~112.5 | CH | Ar-CH |

| ~68.0 | CH | C-2 |

| 55.2 | CH₃ | OCH₃ |

| ~32.0 | CH₂ | C-1 or C-3 |

| ~29.0 | CH₂ | C-4 |

| ~28.0 | CH₂ | C-1 or C-3 |

Table 3: Expected IR and Mass Spectrometry Data

| Spectroscopic Technique | Expected Key Signals |

| IR (Infrared) Spectroscopy | ~3300-3400 cm⁻¹ (O-H stretch, broad), ~3000-3100 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1610, 1500 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (Ar-O stretch) |

| Mass Spectrometry (MS) | Expected [M]⁺ at m/z = 178. Expected fragmentation pattern includes the loss of H₂O (m/z = 160) and other fragments characteristic of the tetralone skeleton. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one.

Materials:

-

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time is required.

Fourier-Transform Infrared (FT-IR) Spectroscopy [2]

-

Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique for this type of molecule and will provide information on the molecular ion and fragmentation patterns.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the logical flow of spectroscopic data analysis.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic data acquisition and analysis workflow.

References

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (CAS: 1447-87-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a key chemical intermediate with potential applications in medicinal chemistry and drug development. This document collates available data on its chemical and physical properties, synthesis, spectral characterization, and safety, and explores the biological activities of related compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS: 1447-87-6) | 6-Methoxy-2-tetralone (CAS: 2472-22-2) (Precursor) | 6-Methoxy-1-tetralone (CAS: 1078-19-9) (Isomer) |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |

| Molecular Weight ( g/mol ) | 178.23[2] | 176.21 | 176.21[3] |

| Appearance | Off-white solid[1] | White to off-white crystalline powder | Light yellow crystalline powder |

| Melting Point (°C) | Not available | 33.5–35 | 80[3] |

| Boiling Point (°C) | Not available | 114–116 @ 0.2 mmHg | 135-139 @ 1 mmHg[3] |

| XLogP3 | 1.9[2] | 1.6 | Not available |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and comparison with related compounds.

Table 2: Predicted and Analogous Spectral Data

| Spectrum | Predicted/Analogous Data for this compound |

| ¹H NMR | Predicted shifts would include aromatic protons (δ 6.5-7.0 ppm), a methoxy group singlet (δ ~3.8 ppm), aliphatic protons on the tetralin ring (δ 1.5-3.0 ppm), a proton on the carbon bearing the hydroxyl group (δ ~4.0 ppm), and a hydroxyl proton with a variable shift. |

| ¹³C NMR | Expected signals would appear for aromatic carbons (δ 110-160 ppm), the methoxy carbon (δ ~55 ppm), the carbon bearing the hydroxyl group (δ ~65-70 ppm), and other aliphatic carbons (δ 20-40 ppm). |

| Mass Spec (MS) | The molecular ion peak [M]⁺ would be expected at m/z 178. Fragmentation patterns would likely involve the loss of water (m/z 160) and other fragments from the tetralin ring. |

| Infrared (IR) | Key absorbances would be expected for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹). |

Synthesis and Experimental Protocols

The most probable synthetic route to this compound is the reduction of its corresponding ketone, 6-methoxy-2-tetralone.

Synthesis of 6-Methoxy-2-tetralone (Precursor)

Several methods have been reported for the synthesis of 6-methoxy-2-tetralone. One common approach involves a multi-step synthesis starting from 6-methoxy-1-tetralone.

Experimental Protocol: Synthesis of 6-Methoxy-2-tetralone

This protocol is adapted from a reported concise synthesis of 6-methoxy-2-tetralone[3].

-

Formation of 6-Methoxy-3,4-dihydronaphthalene: To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol). Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water. After cooling, dilute the reaction mixture with a 5% sodium bicarbonate solution and extract three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene as an oil[3].

-

Epoxidation and Rearrangement to 6-Methoxy-2-tetralone: To a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL) cooled in an ice bath, add a solution of 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) in dichloromethane (2 mL). Stir the reaction mixture overnight. Filter the mixture, dilute with dichloromethane, and wash with a 5% sodium bicarbonate solution and then brine. Dry the organic layer and evaporate the solvent to obtain the crude epoxide as an oil. Without further purification, dissolve the oil in ethanol (3 mL) and add 10% sulfuric acid (3 mL). Heat the mixture under reflux for 3 hours. After cooling, the mixture is worked up to afford 6-methoxy-2-tetralone[3].

Reduction of 6-Methoxy-2-tetralone to this compound

A general method for the reduction of β-tetralones involves the use of a reducing agent such as sodium borohydride.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on the reduction of β-tetralones.

-

Reduction: Dissolve 6-methoxy-2-tetralone (1.0 g, 5.67 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.22 g, 5.8 mmol) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

Caption: Synthetic pathway to this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited, the tetralin scaffold is a common motif in biologically active compounds. Derivatives of tetralin have been investigated for a range of therapeutic applications.

-

Anticancer Potential: Various tetralin derivatives have been synthesized and evaluated for their anticancer properties. Some have shown cytotoxicity against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanisms of action can include DNA synthesis inhibition and induction of apoptosis.

-

Neurological Applications: The related compound, 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ylamine, serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders[4]. This suggests that the tetralin core structure is amenable to modification for interaction with neurological targets.

-

Phenotypic Screening: A study involving the phenotypic profiling of a library of tetrahydronaphthalen-2-ols revealed a diversity of biological activities, including inhibition of autophagy and osteoblast differentiation, as well as modulation of potassium channels and tubulin. This highlights the potential for discovering novel biological functions for compounds with this core structure.

Caption: Potential biological activities of the tetralin scaffold.

Safety and Handling

Handling of this compound should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes, and to prevent inhalation or ingestion. Store the compound in a tightly closed container in a cool, dry place.

Table 3: Hazard Information for this compound

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable chemical intermediate. While direct experimental data on its properties and biological activity is not extensively available, its structural relationship to a class of biologically active molecules suggests its potential as a building block in drug discovery and development. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

Solubility Profile of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Qualitative Solubility Assessment

No specific quantitative solubility data for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol was identified in the reviewed literature. However, information regarding the closely related ketone, 6-Methoxy-2-tetralone, suggests that it has limited solubility in water and is more soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide.[1] The presence of the hydroxyl group in this compound, capable of hydrogen bonding, may slightly increase its polarity compared to the ketone.

Synthesis and purification procedures for related tetralone derivatives provide further clues. For instance, experimental procedures have utilized solvents such as ethanol for dissolving reaction intermediates and mixtures of hexane and ether for chromatographic purification.[1] This suggests that this compound is likely to be soluble in polar organic solvents like alcohols (e.g., ethanol, methanol) and ethers (e.g., diethyl ether, tetrahydrofuran), as well as chlorinated solvents (e.g., dichloromethane) and less polar aromatic solvents (e.g., toluene). Its solubility in nonpolar solvents like hexane is expected to be lower, while its aqueous solubility is anticipated to be poor.

Data on Solubility

As of the date of this document, no peer-reviewed studies presenting quantitative solubility data (e.g., in g/L, mol/L, or mg/mL) for this compound in various solvents could be located. Researchers are advised to determine this experimentally.

Experimental Protocols

For researchers requiring precise solubility measurements, the "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvent of interest (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the concentration of the dissolved solid reaches a maximum and constant value.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizations

The following diagram illustrates the general experimental workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Stability and Storage of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available stability and storage information for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 1447-87-6). Due to the limited availability of specific quantitative stability data in the public domain, this document focuses on qualitative information derived from safety data sheets and general principles of chemical stability assessment.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1447-87-6 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Appearance | Light yellow solid[1] |

Storage and Handling Recommendations

Proper storage and handling are crucial for maintaining the integrity of this compound. The following recommendations are based on available safety data.

| Condition | Recommendation | Source |

| Container | Keep tightly closed. | [1] |

| Atmosphere | No specific recommendations found. General practice for oxygen-sensitive compounds is to store under an inert atmosphere (e.g., nitrogen or argon). | |

| Temperature | No specific storage temperature is provided in the available documentation. For many similar compounds, storage in a cool, dry place away from direct sunlight is recommended. | |

| Handling | Avoid inhalation. Avoid contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure.[1] |

Chemical Stability Profile

Incompatible Materials

Exposure to the following substances should be avoided to prevent degradation or hazardous reactions:

| Incompatible Material | |

| Acids | [1] |

| Bases | [1] |

| Oxidizing agents | [1] |

| Reducing agents | [1] |

Hazardous Decomposition Products

When subjected to decomposition, this compound may produce the following hazardous substances:

| Decomposition Product | |

| Carbon monoxide | [1] |

| Carbon dioxide | [1] |

| Unspecified gases | [1] |

Experimental Protocols: A General Approach to Stability Assessment

While specific experimental protocols for the stability testing of this compound are not available, a general workflow for assessing the stability of a chemical compound is presented below. This process, often referred to as forced degradation or stress testing, is a critical component of drug development and is guided by ICH guidelines.[2][3][4][5]

The primary goal of forced degradation studies is to generate degradation products and identify the degradation pathways of the drug substance.[2][3][4][5] This helps in developing stability-indicating analytical methods.[5]

General Forced Degradation Conditions:

| Stress Condition | Typical Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 40°C and 60°C |

| Base Hydrolysis | 0.1 M NaOH at 40°C and 60°C |

| Oxidation | 3% H₂O₂ at 25°C and 60°C |

| Thermal Degradation | 60°C and 80°C (with and without humidity) |

| Photostability | Exposure to a combination of visible and UV light (ICH Q1B guidelines) |

Visualizations

The following diagrams illustrate the stability considerations and a general workflow for stability assessment.

Caption: Incompatibilities and decomposition products.

Caption: Workflow for stability assessment.

Conclusion

The stability of this compound is influenced by its incompatibility with acids, bases, oxidizing agents, and reducing agents. To ensure its integrity, it should be stored in a tightly closed container. While quantitative stability data and specific degradation kinetics are not available in the public literature, the general principles of forced degradation studies outlined in this guide can be applied to develop a comprehensive stability profile for this compound. Further experimental investigation is required to establish specific storage conditions, shelf-life, and detailed degradation pathways.

References

Methodological & Application

Application Note: High-Yield Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Introduction

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds investigated for applications in neuroscience and oncology. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound via the reduction of 6-methoxy-2-tetralone using sodium borohydride. The described method is robust, cost-effective, and suitable for implementation in a standard research or process development laboratory.

Reaction Scheme

The synthesis proceeds via the selective reduction of the ketone functionality in 6-methoxy-2-tetralone to the corresponding secondary alcohol, this compound, using sodium borohydride (NaBH₄) in methanol.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

6-methoxy-2-tetralone (98% purity)

-

Sodium borohydride (NaBH₄, 99%)

-

Methanol (ACS grade)

-

Dichloromethane (DCM, ACS grade)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography, 230-400 mesh)

-

Ethyl acetate (EtOAc, ACS grade)

-

Hexanes (ACS grade)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (28.4 mmol) of 6-methoxy-2-tetralone in 100 mL of methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Reducing Agent: Slowly add 1.2 g (31.7 mmol) of sodium borohydride to the cooled solution in small portions over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Evaporation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3).

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.

Data Presentation

| Parameter | Value |

| Starting Material | 6-methoxy-2-tetralone |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Temperature | 0 °C |

| Reaction Time | 1 hour |

| Isolated Yield | ~95% |

| Purity (by NMR) | >98% |

| Physical Appearance | White solid |

Characterization Data

¹H NMR (400 MHz, CDCl₃): δ 7.04 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.6 Hz, 1H), 6.67 (d, J = 2.5 Hz, 1H), 4.15-4.08 (m, 1H), 3.79 (s, 3H), 3.05 (dd, J = 16.8, 5.2 Hz, 1H), 2.92-2.78 (m, 2H), 2.65 (dd, J = 16.8, 8.2 Hz, 1H), 2.15-2.05 (m, 1H), 1.90-1.80 (m, 1H), 1.75 (br s, 1H, -OH).

¹³C NMR (100 MHz, CDCl₃): δ 158.2, 138.0, 129.8, 126.5, 113.8, 112.7, 68.4, 55.2, 38.6, 31.8, 28.9.

Experimental Workflow

High-Yield Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, a valuable intermediate in the synthesis of various biologically active molecules. The described methodology involves a two-stage process: the synthesis of the precursor 6-Methoxy-2-tetralone followed by its subsequent reduction to the target alcohol.

Overview of the Synthetic Pathway

The synthesis commences with the readily available 6-methoxy-1-tetralone. A three-step sequence is employed to convert it to the key intermediate, 6-methoxy-2-tetralone. This intermediate is then reduced to the final product, this compound, using a standard and efficient reduction method.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 6-Methoxy-2-tetralone and its subsequent reduction.

Table 1: Synthesis of 6-Methoxy-2-tetralone from 6-Methoxy-1-tetralone [1]

| Step | Reactant | Reagents | Solvent | Reaction Time | Temperature | Product | Yield (%) |

| 1 | 6-Methoxy-1-tetralone | 2,4-pentanediol, p-TsOH | Toluene | 24 hours | Reflux | 6-Methoxy-3,4-dihydronaphthalene | 94 |

| 2 | 6-Methoxy-3,4-dihydronaphthalene | m-CPBA | Dichloromethane | Not specified | Ice bath | Epoxide Intermediate | Not Isolated |

| 3 | Epoxide Intermediate | 10% Ethanolic H₂SO₄ | Ethanol/Water | 3 hours | Reflux | 6-Methoxy-2-tetralone | 39 (from dihydronaphthalene) |

| Overall | 6-Methoxy-2-tetralone | ~36 |

Table 2: Reduction of 6-Methoxy-2-tetralone

| Reactant | Reducing Agent | Solvent | Reaction Time | Temperature | Product | Yield (%) |

| 6-Methoxy-2-tetralone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-2 hours | 0°C to Room Temp. | This compound | >90 (Typical) |

Experimental Protocols

Part 1: Synthesis of 6-Methoxy-2-tetralone [1]

This protocol is adapted from a published procedure.[1]

Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene

-

To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).

-

Heat the mixture to reflux for 24 hours using a Dean-Stark apparatus to remove water.

-

After cooling, dilute the reaction mixture with a 5% sodium bicarbonate solution and extract three times with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel (eluent: hexane) to yield 6-methoxy-3,4-dihydronaphthalene as an oil (0.861 g, 94% yield).

Step 2: Epoxidation of 6-Methoxy-3,4-dihydronaphthalene

-

Prepare a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL) and cool in an ice bath.

-

Add a solution of 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) in dichloromethane (2 mL) to the cold suspension.

-

The resulting epoxide is used in the next step without purification.

Step 3: Rearrangement to 6-Methoxy-2-tetralone

-

To the crude epoxide solution from the previous step, add ethanolic sulfuric acid (10%).

-

Heat the mixture under reflux for 3 hours.

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 6-methoxy-2-tetralone (yield from the dihydronaphthalene is approximately 39%).

Part 2: Reduction of 6-Methoxy-2-tetralone to this compound

This is a general procedure for the reduction of ketones using sodium borohydride.[2][3][4]

-

Dissolve 6-methoxy-2-tetralone (1.0 g, 5.67 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride (0.26 g, 6.81 mmol) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Add dilute hydrochloric acid to neutralize the excess base.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Application Note: Purification of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol by Column Chromatography

Introduction

6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, also known as 6-methoxy-2-tetralol, is a key intermediate in the synthesis of various pharmacologically significant molecules. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and safety of final drug products. Column chromatography is a highly effective and widely used technique for the purification of organic compounds on a laboratory scale.[1][2][3] This method separates components of a mixture based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.[4][5] For a moderately polar compound like this compound, normal-phase column chromatography using silica gel is an exceptionally suitable purification strategy.

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation